molecular formula C9H3Cl3O3 B1211363 1,3,5-Benzenetricarbonyl trichloride CAS No. 4422-95-1

1,3,5-Benzenetricarbonyl trichloride

Cat. No. B1211363
CAS RN: 4422-95-1
M. Wt: 265.5 g/mol
InChI Key: UWCPYKQBIPYOLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Benzenetricarbonyl Trichloride and its derivatives involves various methods tailored to produce different substituted benzene derivatives. A notable method includes the reaction between phloroglucinol and chlorosulfonic acid to prepare compounds like 1,3,5-Tris(hydrogensulfato) benzene, which further catalyzes the synthesis of other derivatives under eco-friendly conditions (Karimi-Jaberi et al., 2012). Another approach involves the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium, leading to polystannylated benzene derivatives, which after conversion with mercuric chloride yield tris- and tetrakis(chloromercurio)benzenes (Rot et al., 2000).

Molecular Structure Analysis

The molecular structure of derivatives of 1,3,5-Benzenetricarbonyl Trichloride, such as 1,3,5-tris(trimethylstannyl) benzene, has been elucidated using gas-phase electron diffraction. This analysis reveals details about bond lengths and angles, highlighting the substituents' influence on the benzene ring's geometry (Schultz et al., 1998).

Chemical Reactions and Properties

1,3,5-Benzenetricarbonyl Trichloride and its derivatives participate in various chemical reactions, contributing to the synthesis of complex molecules. For instance, its conversion into different polymeric and organometallic compounds showcases its versatility in forming structurally diverse and functional materials (Chérioux & Guyard, 2001).

Physical Properties Analysis

The physical properties of 1,3,5-Benzenetricarbonyl Trichloride derivatives are influenced by the substituents attached to the benzene ring. For example, the synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene reveal solubility in common organic solvents and good thermal stability, with Tg values ranging between 230–260 °C (Rigana et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for further functionalization of 1,3,5-Benzenetricarbonyl Trichloride derivatives, are significant for various applications. These derivatives serve as intermediates in organic synthesis, allowing for the introduction of diverse functional groups, thus expanding their utility in pharmaceuticals, pesticides, and organic material synthesis (We, 2015).

Scientific Research Applications

Supramolecular Hydrogen Bonding Interactions

1,3,5-Benzenetricarbonyl trichloride has been utilized in the synthesis of novel benzene-1,3,5-tricarboxamide bearing hydrophobic aminododecane side chains. This compound forms a supramolecular network through hydrogen bonding interactions and has shown potential in sensing applications, specifically for the detection of nitrate anions by deformation of hydrogen bonds (Matmin et al., 2014).

Advancement in Polymer Chemistry

The compound has been involved in the trimerization of β-cyclodextrin, enhancing the solubility of β-cyclodextrin in water. This process involves the reaction of 1,3,5-benzenetricarbonyl trichloride with propargyl alcohol, highlighting its role in creating more complex and functionalized chemical structures (Tungala et al., 2013).

Development of Multifunctional Iron Thiocarboxylate Complexes

This chemical has been key in the synthesis of multifunctional iron thiocarboxylate complexes. These complexes, prepared from the reaction of organoiron fragments with 1,3,5-benzenetricarbonyl trichloride, have been explored for their reactivity and structural characteristics (El‐khateeb et al., 2009).

Formation of Surface Covalent Organic Frameworks

The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to the formation of a novel Covalent Organic Framework (COF) on an Au(111) surface, showcasing its utility in the creation of advanced materials with potential applications in nanotechnology and surface science (Marele et al., 2012).

Synthesis of Polyimide Aerogels

1,3,5-Benzenetricarbonyl trichloride has been used as a cost-efficient cross-linker in the synthesis of polyimide aerogels. These aerogels demonstrate high porosity, low thermal conductivity, and excellent mechanical properties, making them attractive for various industrial applications (Meador et al., 2015).

Safety And Hazards

1,3,5-Benzenetricarbonyl trichloride causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

benzene-1,3,5-tricarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCPYKQBIPYOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044429
Record name 1,3,5-Benzenetricarbonyl trichloride
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Molecular Weight

265.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3,5-Benzenetricarbonyl trichloride

CAS RN

4422-95-1
Record name Trimesoyl chloride
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Record name 1,3,5-Benzene-tricarbonyl trichloride
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Record name Trimesoyl chloride
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Record name 1,3,5-Benzenetricarbonyl trichloride
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Record name 1,3,5-Benzenetricarbonyl trichloride
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Record name Benzene-1,3,5-tricarbonyl trichloride
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Record name TRIMESOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
CH Park, C Kim, J Sim, HS Park, YH Joe - Membrane Journal, 2020 - koreascience.kr
3, 5-benzenetricarbonyl trichloride is a chemical substance in which three acyl chlorides are located at 1, 3, 5 position in the benzene ring, and is an important chemical for the area …
Number of citations: 2 koreascience.kr
S Unal, Q Lin, TH Mourey, TE Long - Macromolecules, 2005 - ACS Publications
A novel approach to tailor the degree of branching of poly(ether ester)s was developed based on the copolymerization of oligomeric A 2 and B 3 monomers. A dilute solution of poly(…
Number of citations: 80 pubs.acs.org
SH Huang, SR Li, ZW Bai, ZQ Pan, CQ Yin - Chromatographia, 2006 - Springer
Three dendrimers were synthesized directly on aminated silica gel using (1R, 2R)-(+)-1,2-diphenylethylenediamine and 1,3,5-benzenetricarbonyl trichloride as building blocks. The …
Number of citations: 13 link.springer.com
TM Miller, EW Kwock, TX Neenan - Macromolecules, 1992 - ACS Publications
The convergentsynthesis of a series of monodisperse dendrimers based upon symmetrically substituted benzenetricarboxylic acid esters is described. Thesematerials consist of 4, 10, …
Number of citations: 160 pubs.acs.org
J Matmin, L Yuliati, M Shamsuddin… - Advanced Materials …, 2014 - Trans Tech Publ
Herein we report the first example of benzene-1,3,5-tricarboxamide bearing hydrophobic aminododecane side chains (1) which spontaneously forms supramolecular network by a …
Number of citations: 4 www.scientific.net
T Fujigaya, Y Shibasaki, M Ueda - Journal of Photopolymer Science …, 2001 - jstage.jst.go.jp
A simple amorphous molecule, tri (3, 5-di-tert-butoxycarbonyloxybenzyl) 1, 3, 5-benzenetetracarboxylate (4) was prepared from 1, 3, 5-benzenetricarbonyl trichloride (3) and 3, 5-di (tert-…
Number of citations: 11 www.jstage.jst.go.jp
AC Marele, R Mas-Ballesté, L Terracciano… - academia.edu
1. Materials and Methods THF was purchased from Aldrich and dried and purified by distillation under argon atmosphere. Triethylamine (minimum 99%), acetone, 4-(dimethylamino) …
Number of citations: 2 www.academia.edu
DW Kim, Y Kang, MY Jin, S Seok… - Journal of applied …, 2004 - Wiley Online Library
Two hyperbranched molecules, benzenetricarboxylic acid dendritic benzyl ether ester (BTRC–BE) and benzenetricarboxylic acid polyethylene glycol ester (BTRC–PEG), were prepared …
Number of citations: 11 onlinelibrary.wiley.com
HO Lintang, J Matmin, L Yuliati - Journal of Physics: Conference …, 2019 - iopscience.iop.org
Herein we report the first approach of benzene-1, 3, 5-tricarboxamides (BTAs) with long-range liquid crystalline properties by utilizing hydrophobic alkyl side chains at the amide …
Number of citations: 1 iopscience.iop.org
H Tashtoush, M Al‐Talib - Recueil des Travaux Chimiques des …, 1991 - Wiley Online Library
Triacylium salts 5 reacted with nine equivalents of dialkylcarbodiimide to give substituted tris(3,4,5,6‐tetrahydro‐1,3,5‐triazinium) salts 6a‐e. However, triacylium salts 5 reacted with six …
Number of citations: 4 onlinelibrary.wiley.com

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